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Compound of Interest

Compound Name: 3-O-Benzyl Estradiol

CAS No.: 14982-15-1

Cat. No.: B030850

Get Quote

Executive Summary
3-O-Benzyl Estradiol (Estradiol 3-benzyl ether; CAS 14982-15-1) represents a critical

intermediate in steroid chemistry and a strategic scaffold in drug design.[1][2] By selectively

masking the phenolic hydroxyl group at position C3 of the estradiol backbone, this compound

alters the physicochemical profile of the parent hormone, enhancing lipophilicity while retaining

the 17

-hydroxyl functionality for further derivatization. This guide provides a comprehensive technical
analysis of its molecular structure, a self-validating synthetic protocol, and the mechanistic logic
driving its application in prodrug development and targeted delivery systems.

Molecular Architecture & Physicochemical
Properties
The structural integrity of 3-O-Benzyl Estradiol relies on the stability of the benzyl ether

linkage under basic and neutral conditions, providing a robust protecting group that can be

cleaved selectively via hydrogenolysis.[2]
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Structural Specifications
Property Data Notes

IUPAC Name

(8R,9S,13S,14S,17S)-13-

methyl-3-

(phenylmethoxy)-6,7,8,9,11,12

,14,15,16,17-

decahydrocyclopenta[a]phena

nthren-17-ol

Defines absolute

stereochemistry

Common Name Estradiol 3-benzyl ether

CAS Number 14982-15-1 Unlabelled form

Molecular Formula

C

H

O

Molecular Weight 362.51 g/mol Monoisotopic mass: 362.2246

LogP (Predicted) ~5.2
High lipophilicity vs. Estradiol

(LogP ~4.[1][2][3]0)

H-Bond Donors 1
17

-OH remains free

H-Bond Acceptors 2
Ether oxygen (C3) + Hydroxyl

oxygen (C17)

Physical State Crystalline Solid
Typical MP range for analogs:

145–148°C

Structural Logic Diagram
The following diagram illustrates the core steroid backbone and the strategic modification at the

C3 position.
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Figure 1: Structural logic of 3-O-Benzyl Estradiol, highlighting the functional impact of the

benzyl ether modification.[1][2]

Synthetic Pathways & Mechanism[2]
The synthesis of 3-O-Benzyl Estradiol exploits the significant pKa difference between the

phenolic hydroxyl at C3 (pKa ~10) and the aliphatic hydroxyl at C17 (pKa ~16).[2] This acidity

differential allows for highly selective alkylation without the need for protecting the C17 position.

Reaction Mechanism: Selective Williamson Ether
Synthesis

Deprotonation: A weak base (Potassium Carbonate, K

CO

) is sufficient to deprotonate the acidic phenolic proton at C3, forming a phenoxide anion.
The aliphatic C17-OH remains protonated.[2]

Nucleophilic Attack: The C3-phenoxide acts as a nucleophile, attacking the benzylic carbon

of Benzyl Bromide (BnBr) via an S

2 mechanism.

Product Formation: The bromide ion is displaced, yielding the 3-O-Benzyl ether.[2]
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Synthetic Workflow Diagram
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Figure 2: Step-by-step synthetic workflow for the selective preparation of 3-O-Benzyl
Estradiol.

Experimental Protocol (Self-Validating)
This protocol is designed to be self-validating; the appearance of specific visual cues

(precipitate formation) and spectral checkpoints ensures the reaction is proceeding correctly.[2]
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Materials
Substrate:

-Estradiol (1.0 eq)

Reagent: Benzyl bromide (1.1 eq) - Handle with care, lachrymator.[1][2]

Base: Anhydrous Potassium Carbonate (K

CO

, 2.0 eq)[1]

Solvent: Acetone (HPLC grade) or DMF (Dry). Note: Acetone is preferred for easier workup.

Procedure
Activation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser,

dissolve Estradiol (e.g., 1.0 g) in Acetone (30 mL). Add finely powdered anhydrous K

CO

(1.0 g).

Reflux: Heat the mixture to reflux for 30 minutes. Validation Check: The solution may turn

slightly yellow/cloudy as the phenoxide forms.

Alkylation: Add Benzyl bromide (0.48 mL) dropwise via syringe. Continue refluxing for 3–5

hours.

Monitoring: Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).

Estradiol R

: ~0.3[2]

Product R

: ~0.6 (Distinctly less polar)[2]
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Workup: Cool the reaction to room temperature. Pour the mixture into ice-cold water (150

mL) with vigorous stirring.

Validation Check: A white precipitate should form immediately. If oil forms, scratch the

glass or cool further to induce crystallization.

Purification: Filter the solid, wash with water (3x) and cold methanol (1x). Recrystallize from

Ethanol to yield white needles.

Characterization & Validation (Trustworthiness)
To ensure scientific integrity, the identity of the compound must be verified using NMR. The

following data points serve as "spectral fingerprints" for validation.

Nuclear Magnetic Resonance (NMR) Data
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Nucleus

Chemical Shift
(

, ppm)

Multiplicity Assignment
Mechanistic
Insight

H 0.78 Singlet (3H) C18-CH
Characteristic

steroid angular

methyl.

H 5.04 Singlet (2H)
Ph-CH

-O

Diagnostic Peak:

Confirms benzyl

ether formation.

[1][2]

H 6.72
Doublet (J=2.6

Hz)
C4-H

Ortho to alkoxy

group; shift

indicates

etherification.

H 7.30 – 7.45 Multiplet (5H)
Aromatic

(Benzyl)

Confirms

presence of

phenyl ring.[1][2]

C 69.9 CH Benzylic Carbon

Downfield shift

due to oxygen

attachment.

C 156.8 Quaternary C C3-O

Shift from ~153

ppm (phenol)

confirms

alkylation.[1][2]

Solvent: CDCl

.[4] Shifts are approximate and may vary slightly with concentration.

Applications in Drug Development
3-O-Benzyl Estradiol is not merely a synthesis intermediate; it serves as a model for prodrug

design and metabolic engineering.[1][2]
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Prodrug Strategy: The benzyl ether masks the C3-hydroxyl, preventing rapid first-pass

metabolism (glucuronidation/sulfation) in the liver.[2] This increases the half-life and

bioavailability of the steroid core.[2]

Targeted Delivery: The increased lipophilicity facilitates passive transport across the blood-

brain barrier (BBB), making it a candidate for neuroprotective estrogen research.

Synthesis Scaffold: It allows for harsh chemical modifications at the C17 position (e.g.,

oxidation to estrone derivatives, addition of ethynyl groups) without affecting the aromatic A-

ring.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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